molecular formula C22H16N2O3S B303200 N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide

N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide

Cat. No. B303200
M. Wt: 388.4 g/mol
InChI Key: ILQITRCUZCIJQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide, also known as PSAM-4, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PSAM-4 is a small molecule that has been synthesized through various methods and has shown promising results in pre-clinical studies.

Mechanism of Action

N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and regulation. By inhibiting HDACs, N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide can alter gene expression and induce cell death in cancer cells.
Biochemical and Physiological Effects
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide has been shown to have anti-viral properties by inhibiting the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide in lab experiments is its small molecular size, which allows it to penetrate cell membranes and exert its effects. N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide in lab experiments is its potential toxicity at high concentrations, which must be taken into consideration when designing experiments.

Future Directions

There are several future directions for research on N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide. One potential direction is the development of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide as a therapeutic agent for cancer treatment. Further studies are needed to determine the efficacy and safety of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide in clinical trials. Another potential direction is the investigation of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, research on the mechanism of action of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide and its effects on various cellular processes could provide valuable insights into the development of new therapeutic agents.

Synthesis Methods

The synthesis of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide has been achieved through several methods, including the reaction of 2-phenylsulfanylacetic acid with phthalic anhydride in the presence of a catalyst. Other methods involve the use of different reagents and conditions to achieve the desired product.

Scientific Research Applications

N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has shown promising results in pre-clinical studies for its anti-inflammatory, anti-tumor, and anti-viral properties. Studies have also shown that N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide has the potential to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.

properties

Product Name

N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-4-yl)-2-(phenylsulfanyl)acetamide

Molecular Formula

C22H16N2O3S

Molecular Weight

388.4 g/mol

IUPAC Name

N-(1,3-dioxo-2-phenylisoindol-4-yl)-2-phenylsulfanylacetamide

InChI

InChI=1S/C22H16N2O3S/c25-19(14-28-16-10-5-2-6-11-16)23-18-13-7-12-17-20(18)22(27)24(21(17)26)15-8-3-1-4-9-15/h1-13H,14H2,(H,23,25)

InChI Key

ILQITRCUZCIJQJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CSC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CSC4=CC=CC=C4

Origin of Product

United States

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